REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([OH:23])[N:5](C1C=CC3C(=NC(Cl)=CC=3)N=1)[C:6]2=O.Cl.ClC(N1CCN(C)CC1)=O.C(N(CC)CC)C.N1C=CC=CC=1>O.C(Cl)Cl>[C:4]1(=[O:23])[C:3]2[C:7](=[CH:8][CH:9]=[CH:10][CH:2]=2)[CH2:6][NH:5]1 |f:1.2|
|
Name
|
4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(N(C(C2=CC=C1)=O)C1=NC2=NC(=CC=C2C=C1)Cl)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC(=O)N1CCN(CC1)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
A precipitate which forms is filtered off
|
Type
|
CUSTOM
|
Details
|
After decanting from the methylene chloride layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with methylene chloride (400 cc.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over anhydrous sodium sulphate (10 g.)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Type
|
EXTRACTION
|
Details
|
The mother liquor is extracted with methylene chloride (100 cc.)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (125 g.), elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of methylene chloride and ethyl acetate (9/1 by volume), and fractions of 50 cc
|
Type
|
CUSTOM
|
Details
|
being collected
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 117% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |